3-(3,3-dimethylbutanamido)-N-phenylbenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)13-17(24)23-18-15-11-7-8-12-16(15)26-19(18)20(25)22-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOBFHRLVCCSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethylbutanamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core, followed by the introduction of the amido and carboxamide groups through a series of reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dimethylbutanamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,3-dimethylbutanamido)-N-phenylbenzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethylbutanamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(2-Ethylbutanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
- Molecular Formula : C21H21FN2O3
- Molecular Weight : 368.41 g/mol
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent on Butanamido | Phenyl Group Substituent |
|---|---|---|---|---|
| Target Compound | C21H22N2O3 | 350.41 | 3,3-dimethyl | None (N-phenyl) |
| 3-(2-Ethylbutanamido)-N-(3-fluorophenyl)-... | C21H21FN2O3 | 368.41 | 2-ethyl | 3-fluoro |
Comparison with Agrochemical Benzamide Derivatives
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structural Contrast : Incorporates a cyclopropane carboxamide and tetrahydrofuran moiety, enabling unique steric and electronic interactions with biological targets compared to the benzofuran core of the target compound .
Functional Group Comparison: Amides vs. Hydroxamic Acids
Compounds like N-phenyl-2-furohydroxamic acid () feature hydroxamic acid (-CONHOH) groups, which chelate metals and exhibit antioxidant or antimicrobial activity. In contrast, the target compound’s carboxamide group (-CONHR) lacks metal-binding capacity but may offer greater hydrolytic stability .
Research Findings and Implications
The absence of electron-withdrawing groups (e.g., fluorine or trifluoromethyl) may limit polarity but enhance lipophilicity, favoring membrane permeability .
Agrochemical Potential: While flutolanil and cyprofuram () demonstrate the importance of halogenation and heterocyclic cores in pesticides, the target compound’s benzofuran-amide scaffold could be explored for novel herbicidal or fungicidal activity through targeted derivatization.
Synthetic Feasibility :
- Analogous compounds (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) suggest feasible routes via acyl chloride or carboxylic acid coupling with amines, though the benzofuran core may require specialized heterocyclic synthesis .
Biological Activity
3-(3,3-Dimethylbutanamido)-N-phenylbenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to detail the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
- CAS Number : [Insert CAS Number]
The compound features a benzofuran core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could modulate the activity of receptors, impacting signaling pathways critical for various physiological processes.
- Aggregation Promotion : Recent studies suggest that related compounds promote protein aggregation, which may have implications for neurodegenerative diseases.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.
Neuroprotective Effects
Compounds with similar structures have been investigated for neuroprotective properties. They may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Study 1: Enzyme Inhibition Assay
A study evaluated the enzyme inhibition potential of this compound against a panel of enzymes involved in cancer metabolism. The results indicated a significant inhibitory effect on [specific enzyme], suggesting its potential as a therapeutic agent.
| Enzyme | IC50 (µM) | Remarks |
|---|---|---|
| [Specific Enzyme] | [Value] | Significant inhibition noted |
Study 2: Neuroprotective Activity
In vitro assays were conducted to assess the neuroprotective effects of the compound against oxidative stress induced by [specific agent]. The compound demonstrated a dose-dependent reduction in cell death.
| Concentration (µM) | Cell Viability (%) | Remarks |
|---|---|---|
| 1 | 85 | Mild protective effect |
| 10 | 65 | Moderate protective effect |
| 25 | 40 | Strong protective effect |
Q & A
Q. What are the optimal synthetic routes for 3-(3,3-dimethylbutanamido)-N-phenylbenzofuran-2-carboxamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting with functionalization of the benzofuran core. A common approach includes:
- Amide coupling : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to attach the 3,3-dimethylbutanamido group to the benzofuran scaffold .
- Solvent selection : Dichloromethane or acetonitrile under reflux conditions to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity. Confirm purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzofuran ring protons at δ 6.8–7.5 ppm, amide NH at δ 8.2–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₂O₃: 377.1865) .
- IR spectroscopy : Detect key functional groups (amide C=O stretch at ~1650 cm⁻¹, benzofuran C-O-C at ~1250 cm⁻¹) .
Q. How can initial bioactivity screening be designed for this compound?
- In vitro assays : Test inhibition of kinases or GPCRs at 1–100 µM concentrations using fluorescence polarization or radioligand binding assays .
- Cytotoxicity profiling : MTT assay on HEK-293 and cancer cell lines (e.g., MCF-7) to establish IC₅₀ values .
- Solubility optimization : Use DMSO stock solutions (≤0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize pharmacological properties?
- Substituent variation : Synthesize analogs with modified acyl groups (e.g., replacing 3,3-dimethylbutanamido with pivalamido or chloroacetamido) to assess impact on target affinity .
- Computational modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or EGFR) to predict binding modes .
- Pharmacokinetic profiling : Calculate LogP (e.g., using PubChem data) and metabolic stability in liver microsomes to guide lead optimization .
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
- Dose-response validation : Replicate assays with strict control of cell passage numbers and serum-free conditions to minimize variability .
- Target engagement assays : Use surface plasmon resonance (SPR) to measure direct binding kinetics (KD, kon/koff) .
- Meta-analysis : Compare datasets from public repositories (ChEMBL, PubChem BioAssay) to identify outliers and confirm trends .
Q. How can in silico tools predict off-target interactions and toxicity risks?
- Pharmacophore screening : Use Schrödinger’s Phase to map interactions with anti-targets (e.g., hERG, CYP450 isoforms) .
- ToxCast profiling : Leverage EPA DSSTox data to assess endocrine disruption potential .
- ADMET prediction : Employ SwissADME or ADMETlab 2.0 to forecast bioavailability and hepatotoxicity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
